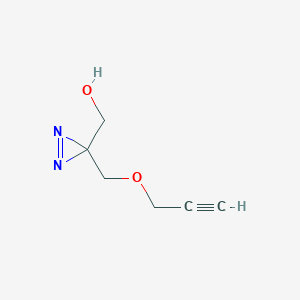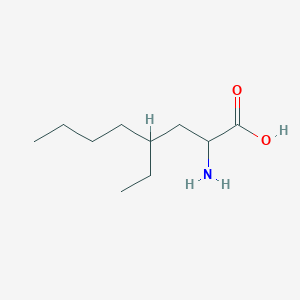
1-(3-Iodophenyl)-1h-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring and an aldehyde group
Méthodes De Préparation
The synthesis of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with a formylating agent like DMF and POCl3
Analyse Des Réactions Chimiques
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Iodophenol: This compound also contains an iodine atom attached to a phenyl ring but lacks the triazole and aldehyde groups.
1-(3-Iodophenyl)ethanone: Similar to the target compound but with a ketone group instead of an aldehyde.
3-Iodo-Benzyl Alcohol: Contains an iodine atom and a benzyl alcohol group, differing in functional groups and potential reactivity.
The uniqueness of this compound lies in its combination of the iodophenyl group, triazole ring, and aldehyde functionality, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6IN3O |
|---|---|
Poids moléculaire |
299.07 g/mol |
Nom IUPAC |
1-(3-iodophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H |
Clé InChI |
DZWZZDKPCRBRGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)N2C=C(N=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)

![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
